

# Application Notes and Protocols for JNJ-1930942 in In Vitro Studies

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## Compound of Interest

Compound Name: JNJ-1930942

Cat. No.: B608207

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These application notes provide detailed protocols for the in vitro use of **JNJ-1930942**, a positive allosteric modulator (PAM) of the  $\alpha 7$  nicotinic acetylcholine receptor (nAChR). The following information is designed to guide researchers in utilizing this compound for studies on  $\alpha 7$  nAChR function and modulation.

## Overview of JNJ-1930942

**JNJ-1930942** is a selective positive allosteric modulator of the  $\alpha 7$  nAChR.<sup>[1][2]</sup> As a PAM, it enhances the receptor's response to an agonist, such as acetylcholine or choline, rather than directly activating the receptor itself. This modulation is achieved by affecting the receptor's desensitization characteristics.<sup>[1][2]</sup> **JNJ-1930942** has been shown to potentiate agonist-evoked intracellular calcium influx and enhance synaptic transmission in neuronal preparations.<sup>[1][2]</sup> It exhibits no cytotoxic effects in GH4C1 cells at concentrations up to 50  $\mu$ M.

## Data Presentation: In Vitro Efficacy of JNJ-1930942

The following table summarizes the effective concentrations of **JNJ-1930942** in various in vitro assays.

Assay Type	Cell/Tissue Type	Agonist Used	JNJ-1930942 Concentration Range	EC <sub>50</sub>	Endpoint Measured
Intracellular Calcium Flux	GH4C1 cells expressing human $\alpha 7$ nAChR	Choline	Not explicitly stated, but potentiation observed	Not explicitly stated	Increase in intracellular Ca <sup>2+</sup> levels
Electrophysiology	GH4C1 cells expressing human $\alpha 7$ nAChR	Choline, Acetylcholine, PNU-282987	Not explicitly stated, but potentiation observed	Not explicitly stated	Increased peak and net charge response
Hippocampal Slice Electrophysiology	Rat Hippocampal Slices (Dentate Gyrus)	Electrical Stimulation	300 nM - 20 $\mu$ M	0.87 $\pm$ 0.11 $\mu$ M	Increased amplitude of evoked synaptic potentials
Long-Term Potentiation (LTP) Facilitation	Rat Hippocampal Slices	Weak Theta Burst Stimulation (TBS)	1 $\mu$ M	Not applicable	Facilitation of LTP induction

## Experimental Protocols

### Intracellular Calcium Flux Assay

This protocol is designed to measure the potentiation of agonist-induced calcium influx by **JNJ-1930942** in a cell line expressing the  $\alpha 7$  nAChR.

Materials:

- GH4C1 cells stably expressing human  $\alpha 7$  nAChR
- Cell culture medium (e.g., DMEM with 10% FBS)

- Hanks' Balanced Salt Solution (HBSS)
- Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)
- Pluronic F-127
- Probenecid (optional)
- $\alpha 7$  nAChR agonist (e.g., Choline chloride)
- **JNJ-1930942**
- 96-well black, clear-bottom microplates
- Fluorescence microplate reader with kinetic read capabilities and automated injection

Protocol:

- Cell Plating:
  - Seed GH4C1-h $\alpha 7$  nAChR cells into 96-well black, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
  - Incubate at 37°C in a 5% CO<sub>2</sub> incubator for 24-48 hours.
- Dye Loading:
  - Prepare a loading buffer containing a fluorescent calcium indicator (e.g., 2-5  $\mu$ M Fluo-4 AM) and a non-ionic surfactant (e.g., 0.02% Pluronic F-127) in HBSS. The addition of an anion-transport inhibitor like probenecid (1-2.5 mM) can prevent dye leakage.
  - Aspirate the cell culture medium from the wells and add the loading buffer.
  - Incubate the plate in the dark at 37°C for 45-60 minutes.
- Compound Preparation and Incubation:
  - Prepare serial dilutions of **JNJ-1930942** in HBSS to achieve the desired final concentrations.

- Prepare the  $\alpha 7$  nAChR agonist (e.g., choline) solution in HBSS at a concentration that elicits a submaximal response (e.g.,  $EC_{20}$ ).
- After the dye loading incubation, wash the cells gently with HBSS.
- Add the **JNJ-1930942** dilutions to the respective wells and incubate for 15-30 minutes at room temperature or 37°C. Include vehicle control wells.
- Measurement of Calcium Flux:
  - Set up the fluorescence microplate reader to measure fluorescence intensity at the appropriate excitation and emission wavelengths for your chosen dye (e.g., Ex/Em ~494/516 nm for Fluo-4).
  - Establish a stable baseline fluorescence reading for each well.
  - Using the instrument's injector, add the agonist solution to the wells.
  - Immediately begin kinetic reading of fluorescence intensity over time (e.g., every 1-2 seconds for 1-3 minutes) to capture the calcium response.
- Data Analysis:
  - The change in fluorescence intensity ( $\Delta F$ ) is typically normalized to the baseline fluorescence ( $F_0$ ) to give  $\Delta F/F_0$ .
  - Determine the peak response for each concentration of **JNJ-1930942**.
  - Plot the peak response against the concentration of **JNJ-1930942** to generate a concentration-response curve and calculate the  $EC_{50}$  value for potentiation.

## Whole-Cell Electrophysiology in GH4C1 Cells

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the potentiation of  $\alpha 7$  nAChR-mediated currents by **JNJ-1930942**.

Materials:

- GH4C1 cells stably expressing human  $\alpha 7$  nAChR cultured on glass coverslips
- External solution (in mM): e.g., 140 NaCl, 2.8 KCl, 2 CaCl<sub>2</sub>, 2 MgCl<sub>2</sub>, 10 HEPES, 10 Glucose, pH 7.4
- Internal solution (in mM): e.g., 140 CsCl, 2 MgCl<sub>2</sub>, 1 CaCl<sub>2</sub>, 10 HEPES, 11 EGTA, 2 ATP, 0.2 GTP, pH 7.2
- $\alpha 7$  nAChR agonist (e.g., Acetylcholine, Choline)
- **JNJ-1930942**
- Patch-clamp amplifier, micromanipulator, and data acquisition system
- Borosilicate glass capillaries for pipette fabrication

#### Protocol:

- Cell Preparation:
  - Place a coverslip with adherent GH4C1-h $\alpha 7$  nAChR cells in a recording chamber mounted on the stage of an inverted microscope.
  - Continuously perfuse the chamber with the external solution.
- Pipette Preparation and Seal Formation:
  - Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 M $\Omega$  when filled with the internal solution.
  - Approach a target cell with the patch pipette and apply slight positive pressure.
  - Upon contacting the cell membrane, release the pressure to form a high-resistance (G $\Omega$ ) seal.
  - Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.
- Recording of  $\alpha 7$  nAChR Currents:

- Clamp the cell at a holding potential of -60 mV.
- Use a rapid solution application system to apply the  $\alpha 7$  nAChR agonist for a short duration (e.g., 1-2 seconds) to evoke an inward current.
- Establish a stable baseline response by applying the agonist at regular intervals.
- Application of **JNJ-1930942**:
  - Prepare different concentrations of **JNJ-1930942** in the external solution containing the agonist.
  - After establishing a stable baseline, perfuse the cell with the solution containing both the agonist and **JNJ-1930942**.
  - Record the potentiated current response.
  - To generate a concentration-response curve, apply increasing concentrations of **JNJ-1930942**.
  - Perform a washout with the agonist-only solution between applications to assess the reversibility of the effect.
- Data Analysis:
  - Measure the peak amplitude and the total charge transfer (the integral of the current over time) of the evoked currents in the absence and presence of **JNJ-1930942**.
  - Calculate the potentiation as the percentage increase in the peak current or charge transfer.
  - Plot the potentiation against the concentration of **JNJ-1930942** to determine the  $EC_{50}$  value.

## Hippocampal Slice Electrophysiology for Synaptic Potentiation

This protocol is for assessing the ability of **JNJ-1930942** to enhance synaptic transmission and facilitate long-term potentiation (LTP) in acute hippocampal slices.

Materials:

- Sprague-Dawley rats (P15-P25)
- Ice-cold cutting and slicing solution (aCSF) with high  $Mg^{2+}$  and low  $Ca^{2+}$
- Standard artificial cerebrospinal fluid (aCSF) for recording (in mM): e.g., 124 NaCl, 3 KCl, 1.25  $NaH_2PO_4$ , 26  $NaHCO_3$ , 1  $MgSO_4$ , 2  $CaCl_2$ , 10 D-glucose, saturated with 95%  $O_2$ /5%  $CO_2$
- **JNJ-1930942**
- Vibrating microtome
- Recording chamber for brain slices
- Stimulating and recording electrodes
- Electrophysiology rig with amplifier and data acquisition system

Protocol:

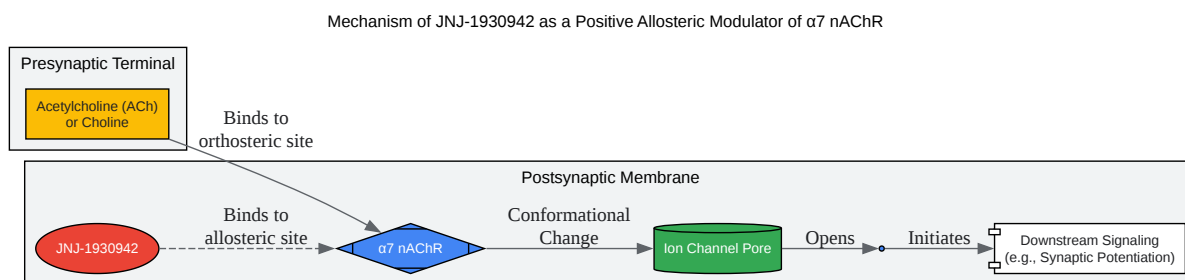
- Hippocampal Slice Preparation:
  - Anesthetize the rat and rapidly dissect the brain, placing it in ice-cold cutting solution.
  - Prepare 300-400  $\mu m$  thick transverse hippocampal slices using a vibrating microtome.
  - Transfer the slices to a holding chamber with standard aCSF, bubbled with 95%  $O_2$ /5%  $CO_2$ , and allow them to recover for at least 1 hour at room temperature.
- Recording Field Excitatory Postsynaptic Potentials (fEPSPs):
  - Transfer a single slice to the recording chamber and perfuse with standard aCSF at a constant flow rate.

- Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
- Deliver baseline electrical stimuli (e.g., 0.05 Hz) to evoke fEPSPs.
- Application of **JNJ-1930942** and Concentration-Response:
  - After establishing a stable baseline fEPSP recording for at least 20 minutes, begin perfusion with aCSF containing **JNJ-1930942**.
  - Apply increasing concentrations of **JNJ-1930942** (e.g., 300 nM to 20  $\mu$ M) to the slice.
  - Record the fEPSP slope or amplitude for each concentration.
- LTP Induction:
  - To assess the effect on LTP facilitation, after establishing a baseline, perfuse the slice with 1  $\mu$ M **JNJ-1930942**.
  - After a stable potentiation of the baseline response is observed, apply a weak theta-burst stimulation (TBS) protocol that does not typically induce LTP on its own.
  - Continue recording fEPSPs for at least 60 minutes post-TBS to measure the degree of LTP.
- Data Analysis:
  - For the concentration-response experiment, normalize the fEPSP slope or amplitude to the baseline and plot against the **JNJ-1930942** concentration to determine the  $EC_{50}$ .
  - For the LTP experiment, measure the fEPSP slope and express it as a percentage of the pre-TBS baseline. Compare the magnitude of potentiation in the presence and absence of **JNJ-1930942**.

## Visualizations

### Signaling Pathway of JNJ-1930942 Action



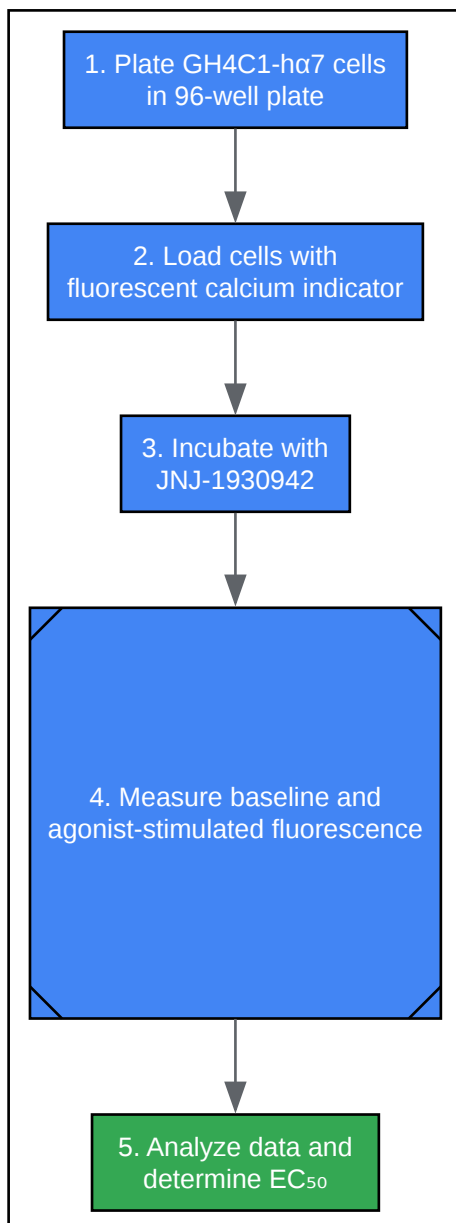


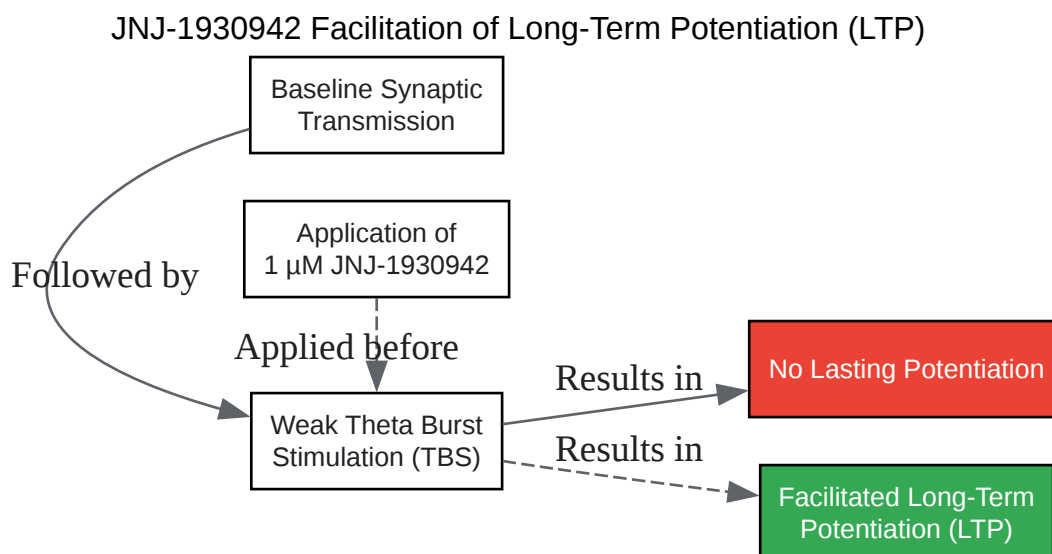
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Caption: **JNJ-1930942** binds to an allosteric site on the  $\alpha 7$  nAChR, enhancing the receptor's response to agonist binding and leading to increased calcium influx and downstream signaling.

## Experimental Workflow for Intracellular Calcium Flux Assay

## Workflow for Measuring JNJ-1930942 Potentiation of Calcium Flux





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## References

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